N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
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Overview
Description
N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step often involves coupling the pyrazole and piperidine rings with the fluorophenyl groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- N-[3-(4-bromophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- N-[3-(4-methylphenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
Uniqueness
N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-19-8-6-15(7-9-19)16-3-1-5-20(11-16)26-21(28)17-4-2-10-27(14-17)22(29)18-12-24-25-13-18/h1,3,5-9,11-13,17H,2,4,10,14H2,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAQZOAGNKRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNN=C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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